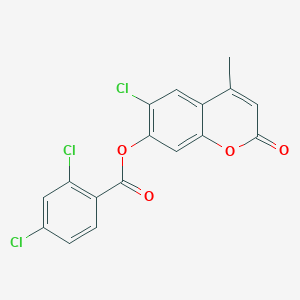![molecular formula C22H19FN2O3 B3477200 4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide](/img/structure/B3477200.png)
4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide
Vue d'ensemble
Description
4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide, also known as PFK-158, is a small molecule inhibitor of the enzyme PFKFB3. This enzyme plays a key role in glycolysis, the metabolic pathway that converts glucose into energy. PFK-158 has been shown to have potential therapeutic applications in cancer, diabetes, and inflammation.
Mécanisme D'action
4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide works by inhibiting the activity of PFKFB3, an enzyme that is upregulated in many types of cancer. PFKFB3 plays a key role in glycolysis by producing fructose-2,6-bisphosphate (F2,6BP), a potent activator of the glycolytic enzyme 6-phosphofructo-1-kinase (PFK-1). By inhibiting PFKFB3, 4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide reduces the levels of F2,6BP and inhibits glycolysis, leading to a reduction in ATP production and cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide has also been shown to have potential therapeutic applications in diabetes and inflammation. In preclinical models of diabetes, 4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide has been shown to improve glucose tolerance and reduce insulin resistance. In models of inflammation, 4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide is that it has shown efficacy in a wide range of cancer cell lines, suggesting that it may have broad therapeutic potential. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on 4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide. One area of interest is the development of combination therapies that target multiple metabolic pathways in cancer cells. Another area of interest is the development of 4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide analogs with improved pharmacokinetic properties and selectivity for PFKFB3. Finally, further research is needed to determine the safety and efficacy of 4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide in clinical trials, and to identify biomarkers that can predict response to treatment.
Applications De Recherche Scientifique
4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential anticancer agent. In vitro studies have demonstrated that 4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide can inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In vivo studies have shown that 4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide can inhibit tumor growth and metastasis in mouse models of breast and lung cancer.
Propriétés
IUPAC Name |
4-[2-(benzylamino)-2-oxoethoxy]-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3/c23-18-8-10-19(11-9-18)25-22(27)17-6-12-20(13-7-17)28-15-21(26)24-14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBJSPNPXCLICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide](/img/structure/B3477134.png)
![2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B3477149.png)
![N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3477156.png)
![4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3477161.png)
![N-benzyl-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3477167.png)
![N-(3-chloro-4-methoxyphenyl)-4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3477172.png)
![4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide](/img/structure/B3477180.png)
![4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3477187.png)
![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B3477189.png)
![N-benzyl-2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B3477191.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-cyclohexylbenzamide](/img/structure/B3477207.png)
![N-(4-acetylphenyl)-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B3477214.png)
![3-[4-(benzyloxy)phenyl]-N-(2-methoxy-5-nitrophenyl)acrylamide](/img/structure/B3477221.png)